molecular formula C₁₆H₂₆N₂O₅S B1144943 (R,R)-Cilastatin CAS No. 107872-23-1

(R,R)-Cilastatin

カタログ番号: B1144943
CAS番号: 107872-23-1
分子量: 358.45
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(R,R)-Cilastatin is a chiral compound used primarily as a pharmaceutical agent. It is known for its role in inhibiting the enzyme dehydropeptidase-I, which is found in the kidneys. This inhibition prevents the degradation of certain antibiotics, thereby enhancing their efficacy. The compound is particularly significant in combination therapies with antibiotics like imipenem, where it helps to maintain the antibiotic’s activity by preventing its renal metabolism.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (R,R)-Cilastatin involves several steps, starting from commercially available starting materials. The key steps include:

    Chiral Resolution: The separation of the desired enantiomer from a racemic mixture.

    Chemical Synthesis: The construction of the cilastatin molecule through a series of chemical reactions, including esterification, amidation, and hydrogenation.

Industrial Production Methods: In industrial settings, the production of this compound is optimized for large-scale synthesis. This involves:

    High-Performance Liquid Chromatography (HPLC): Used for the chiral resolution step to ensure high purity of the desired enantiomer.

    Catalytic Hydrogenation: Employed to achieve the reduction steps efficiently.

    Automated Synthesis: Utilization of automated reactors to streamline the synthesis process and ensure consistency in production.

化学反応の分析

Types of Reactions: (R,R)-Cilastatin undergoes various chemical reactions, including:

    Oxidation: Can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions are used in its synthesis, particularly in the hydrogenation steps.

    Substitution: The compound can undergo nucleophilic substitution reactions, which are crucial in its synthetic pathway.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Catalytic hydrogenation using palladium on carbon.

    Solvents: Common solvents include methanol, ethanol, and dichloromethane.

Major Products: The primary product of interest is this compound itself, with high enantiomeric purity. By-products are minimized through careful control of reaction conditions.

科学的研究の応用

(R,R)-Cilastatin has a wide range of applications in scientific research:

    Chemistry: Used as a model compound in studies of chiral resolution and asymmetric synthesis.

    Biology: Investigated for its role in enzyme inhibition and its effects on renal function.

    Medicine: Primarily used in combination with antibiotics to enhance their efficacy by preventing renal degradation.

    Industry: Employed in the development of new pharmaceutical formulations and drug delivery systems.

作用機序

(R,R)-Cilastatin exerts its effects by inhibiting the enzyme dehydropeptidase-I. This enzyme is responsible for the degradation of certain beta-lactam antibiotics in the kidneys. By inhibiting this enzyme, this compound prevents the breakdown of these antibiotics, thereby prolonging their activity and increasing their therapeutic efficacy. The molecular target is the active site of dehydropeptidase-I, where this compound binds and inhibits its function.

類似化合物との比較

    S,S-Cilastatin: The enantiomer of (R,R)-Cilastatin, which has different pharmacological properties.

    Imipenem: Often used in combination with this compound to prevent its degradation.

    Meropenem: Another beta-lactam antibiotic that can be used with cilastatin analogs.

Uniqueness: this compound is unique in its high specificity for dehydropeptidase-I and its ability to enhance the efficacy of beta-lactam antibiotics. Its chiral purity and specific mechanism of action distinguish it from other enzyme inhibitors and make it a valuable component in antibiotic therapy.

生物活性

(R,R)-Cilastatin is a stereoisomer of cilastatin, primarily recognized for its role as a renal dehydropeptidase I inhibitor. This compound is crucial in enhancing the efficacy of the beta-lactam antibiotic imipenem by preventing its degradation in the kidneys. This article delves into the biological activity of this compound, its mechanisms of action, clinical implications, and relevant case studies.

This compound functions by inhibiting renal dehydropeptidase I, an enzyme that catalyzes the hydrolysis of imipenem. By blocking this enzyme, this compound extends the half-life and increases the bioavailability of imipenem, allowing for lower dosages while maintaining therapeutic effectiveness. Although this compound itself does not possess intrinsic antibacterial properties, its protective role against renal metabolism is vital for achieving effective systemic concentrations of imipenem, especially in treating serious bacterial infections.

Biological Activity Summary

Property Details
Chemical Formula C₁₁H₁₄N₂O₄S
Molar Mass 358.45 g/mol
Primary Action Inhibits renal dehydropeptidase I
Clinical Use Used in combination with imipenem for serious infections
Notable Interactions Alters pharmacokinetics of imipenem; interacts with valproic acid

Clinical Applications and Efficacy

The combination of this compound with imipenem is particularly effective against various bacterial pathogens, including multidrug-resistant strains. Several studies have highlighted its efficacy in treating infections caused by organisms such as Pseudomonas aeruginosa and Enterobacter cloacae.

Case Studies

  • Case Study on Vertebral Osteomyelitis :
    • A patient with carbapenem-resistant Enterobacter cloacae was treated with an extended-infusion regimen of imipenem/cilastatin/relebactam. The treatment resulted in significant clinical improvement and a decrease in inflammatory markers after adjusting dosages based on therapeutic drug monitoring (TDM) .
  • Multicenter Experience with Imipenem-Cilastatin-Relebactam :
    • In a series involving 21 patients, the majority had pulmonary infections due to multidrug-resistant bacteria. The treatment demonstrated a 67% survival rate at 30 days, emphasizing the importance of this compound in managing severe infections .
  • Real-World Application :
    • A patient with ventilator-associated pneumonia caused by drug-resistant Pseudomonas aeruginosa was treated successfully with imipenem/cilastatin/relebactam, leading to complete resolution of symptoms without adverse effects .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it significantly alters the absorption and elimination rates of imipenem. Studies show that co-administration results in increased plasma concentrations and prolonged half-life, which is beneficial for maintaining effective antibiotic levels during treatment.

Adverse Effects and Considerations

While this compound is generally well-tolerated, potential interactions with other medications must be considered. For instance, it can decrease levels of valproic acid, leading to breakthrough seizures in susceptible patients . Continuous monitoring and dose adjustments are recommended to mitigate such risks.

特性

CAS番号

107872-23-1

分子式

C₁₆H₂₆N₂O₅S

分子量

358.45

同義語

(Z)-7-(((R)-2-Amino-2-carboxyethyl)thio)-2-((R)-2,2-dimethylcyclopropanecarboxamido)hept-2-enoic Acid_x000B_

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。